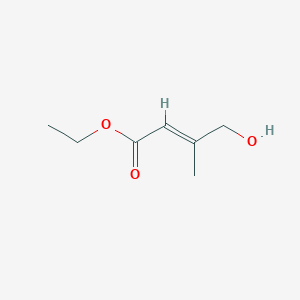

Ethyl (2E)-4-hydroxy-3-methylbut-2-enoate

Description

Ethyl (2E)-4-hydroxy-3-methylbut-2-enoate (C₇H₁₂O₃, MW 144.17 g/mol) is an α,β-unsaturated ester characterized by a hydroxyl group at the C4 position and a methyl substituent at C2. This compound is notable for its presence in natural extracts, such as Averrhoa bilimbi fruit, where it constitutes 87.65% of the volatile components . Its (2E)-configuration confers rigidity to the conjugated system, influencing reactivity and intermolecular interactions. The hydroxyl group enhances polarity, making it more hydrophilic compared to non-hydroxylated analogs.

Properties

IUPAC Name |

ethyl (E)-4-hydroxy-3-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-3-10-7(9)4-6(2)5-8/h4,8H,3,5H2,1-2H3/b6-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPOQWCBISWQSP-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70423-43-7 | |

| Record name | NSC246196 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2E)-4-hydroxy-3-methylbut-2-enoate can be synthesized through various methods. One common approach involves the esterification of 4-hydroxy-3-methylbut-2-enoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-4-hydroxy-3-methylbut-2-enoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The double bond can be reduced to a single bond using hydrogenation with a palladium catalyst.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 4-oxo-3-methylbut-2-enoate.

Reduction: Ethyl 4-hydroxy-3-methylbutanoate.

Substitution: Ethyl (2E)-4-amino-3-methylbut-2-enoate or ethyl (2E)-4-thio-3-methylbut-2-enoate.

Scientific Research Applications

Ethyl (2E)-4-hydroxy-3-methylbut-2-enoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of Ethyl (2E)-4-hydroxy-3-methylbut-2-enoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological pathways.

Comparison with Similar Compounds

Methyl (2E)-4-hydroxy-3-methylbut-2-enoate

- Structure : Differs only in the ester group (methyl vs. ethyl).

- Synthesis/Reactivity: Undergoes asymmetric hydrogenation using (S)-catalysts to yield chiral alcohols (e.g., methyl (S)-4-hydroxy-3-methylbutanoate), a key intermediate in pharmaceutical synthesis .

Ethyl 4-ethoxy-2-oxobut-3-enoate

Ethyl (2E)-3-phenyl-2-butenoate

Ethyl 4-(dimethylamino)-2-oxobut-3-enoate

- Structure: Substitutes hydroxyl with a dimethylamino group and includes a ketone at C2.

- Reactivity: The electron-donating dimethylamino group deactivates the α,β-unsaturated system, reducing susceptibility to Michael additions. This modification is exploited in medicinal chemistry to tune drug metabolism .

Data Table: Key Properties of this compound and Analogs

Biological Activity

Ethyl (2E)-4-hydroxy-3-methylbut-2-enoate, a compound with the molecular formula C7H12O3, has garnered interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

The biological activity of this compound is primarily attributed to its structural features, particularly the hydroxy group and the trans double bond configuration. The hydroxy group can form hydrogen bonds with various enzymes and receptors, influencing their activities. Additionally, the ester group can undergo hydrolysis, releasing the active acid form which interacts with biological pathways. This dual functionality enhances its reactivity and biological potential compared to similar compounds.

Biological Activity Overview

- Antimicrobial Properties : Research indicates that compounds related to this compound exhibit antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, potentially through disruption of cell wall synthesis or inhibition of key metabolic pathways.

- Cytotoxic Effects : In vitro studies have demonstrated that this compound and its derivatives can induce cytotoxicity in tumor cell lines. The mechanism often involves apoptosis induction and cell cycle arrest, making it a candidate for further investigation in cancer therapy .

- Immunomodulatory Effects : The compound has been noted for its ability to activate specific immune cells, such as Vγ9/Vδ2 T-cells. This activation can enhance immune responses against tumors and infections, suggesting potential applications in immunotherapy .

Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of this compound derivatives, it was found that certain analogs exhibited significant inhibition against Gram-positive bacteria. The study utilized a disk diffusion method to assess antibacterial activity, revealing a clear zone of inhibition at varying concentrations.

| Compound | Zone of Inhibition (mm) |

|---|---|

| This compound | 15 |

| Control (Ampicillin) | 20 |

Study 2: Cytotoxicity in Tumor Cells

Another investigation focused on the cytotoxic effects of this compound on human breast cancer cell lines. The results indicated an IC50 value of approximately 25 µM after 48 hours of treatment, suggesting moderate potency.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 25 |

| MCF-7 | 30 |

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Hydrolysis and Activation : The ester group in this compound is susceptible to hydrolysis, which converts it into its active acid form. This transformation is crucial for its interaction with biological targets .

- Structural Uniqueness : The presence of both a hydroxy group and a double bond in the trans configuration distinguishes this compound from its analogs, potentially enhancing its reactivity and selectivity towards biological targets .

- Potential Drug Development : Given its immunomodulatory and cytotoxic properties, there is significant interest in developing this compound as a lead compound for new therapeutic agents targeting infectious diseases and cancer .

Q & A

Q. What are the established synthetic methodologies for Ethyl (2E)-4-hydroxy-3-methylbut-2-enoate, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound is typically synthesized via esterification or condensation reactions. For example, catalytic systems like ZEO-14 (a zeolite-based catalyst) have been used to optimize reaction profiles, as demonstrated in benzylidenemalononitrile analog studies . Key parameters include temperature control (60–80°C), solvent polarity (e.g., ethanol or THF), and base selection (e.g., K₂CO₃) to minimize side reactions. Stereochemical control requires careful monitoring of reaction kinetics and intermediates using techniques like NMR or HPLC.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve molecular geometry, with hydrogen-bonding patterns validated via ORTEP-III for graphical representation .

- Spectroscopy : IR identifies hydroxyl and ester carbonyl stretches (≈3450 cm⁻¹ and 1720 cm⁻¹), while ¹H/¹³C NMR confirms regiochemistry (e.g., coupling constants for α,β-unsaturated esters).

- Thermodynamic data : Reference NIST-standardized databases for enthalpy or vapor pressure comparisons, as seen in ethyl acetate analogs .

Q. How can hydrogen-bonding interactions in this compound crystals be systematically analyzed?

- Methodological Answer : Apply graph set analysis (G. Etter’s framework) to categorize hydrogen-bond motifs (e.g., R₂²(8) rings). Tools like Mercury or PLATON integrate crystallographic data to map donor-acceptor distances and angles, critical for understanding packing efficiency and stability .

Advanced Research Questions

Q. What strategies resolve contradictions between experimental and computational data for this compound’s reactivity?

- Methodological Answer : Discrepancies in reaction pathways (e.g., unexpected byproducts) require:

- Multivariate analysis : Compare DFT-calculated transition states (Gaussian or ORCA) with experimental kinetics (e.g., Arrhenius plots).

- Error source identification : Validate computational methods (basis sets, solvation models) against crystallographic data .

- Statistical validation : Use chi-squared tests to assess model fit, as recommended in APA and EASE guidelines for rigorous data reporting .

Q. How can enantioselective synthesis of this compound be optimized for chiral purity?

- Methodological Answer :

- Catalyst screening : Chiral Lewis acids (e.g., BINOL-derived catalysts) or enzymatic systems (lipases) can enhance enantiomeric excess (ee).

- Analytical validation : Combine chiral HPLC with circular dichroism (CD) to quantify ee. For structural analogs, stereochemical assignments via anomalous scattering in SHELXD have proven effective .

Q. What advanced thermodynamic modeling approaches predict this compound’s stability under varying pH and temperature?

- Methodological Answer :

- MD simulations : Use GROMACS or AMBER to simulate degradation pathways (e.g., ester hydrolysis) under acidic/alkaline conditions.

- Experimental calibration : Cross-reference simulated data with accelerated stability studies (40–60°C, 75% RH) and LC-MS degradation profiling .

Data Presentation & Analysis

Q. How should researchers present conflicting crystallographic data for this compound in publications?

- Methodological Answer : Follow IUCr standards:

- Tabulate discrepancies : Include R-factor comparisons, residual density maps, and torsion angle variances.

- Software transparency : Disclose refinement parameters (SHELXL) and disorder modeling techniques .

- Critical discussion : Address limitations (e.g., twinning) using frameworks from Patterns in Hydrogen Bonding .

Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer :

- Multivariate regression : Correlate substituent effects (Hammett σ values) with bioactivity data.

- Cluster analysis : Group derivatives by functional moieties (e.g., hydroxyl vs. ester groups) using PCA or heatmaps.

- Validation : Apply bootstrapping to assess model robustness, per APA guidelines for reproducibility .

Ethical & Reproducibility Considerations

Q. How can researchers ensure reproducibility in synthesizing this compound across labs?

- Methodological Answer :

Q. What peer-review criteria are critical for studies involving this compound?

- Methodological Answer : Reviewers should assess:

- Method rigor : Adherence to crystallographic validation (R < 5%) and spectroscopic reproducibility.

- Conflict resolution : Transparency in addressing contradictory data (e.g., alternative refinement models).

- Ethical compliance : Proper handling of hazardous intermediates (e.g., brominated analogs) as per OSHA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.